molecular formula C11H9N5S B8709325 N-(1H-benzo[d]imidazol-2-yl)-1H-imidazole-1-carbothioamide

N-(1H-benzo[d]imidazol-2-yl)-1H-imidazole-1-carbothioamide

Cat. No. B8709325
M. Wt: 243.29 g/mol
InChI Key: CWFZHFCDHUUVQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1H-benzo[d]imidazol-2-yl)-1H-imidazole-1-carbothioamide is a useful research compound. Its molecular formula is C11H9N5S and its molecular weight is 243.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(1H-benzo[d]imidazol-2-yl)-1H-imidazole-1-carbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1H-benzo[d]imidazol-2-yl)-1H-imidazole-1-carbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H9N5S

Molecular Weight

243.29 g/mol

IUPAC Name

N-(1H-benzimidazol-2-yl)imidazole-1-carbothioamide

InChI

InChI=1S/C11H9N5S/c17-11(16-6-5-12-7-16)15-10-13-8-3-1-2-4-9(8)14-10/h1-7H,(H2,13,14,15,17)

InChI Key

CWFZHFCDHUUVQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)NC(=S)N3C=CN=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 1,1'-thiocarbonyldiimidazole (8.91 g, 50 mmol) and 2-aminobenzimidazole (6.66 g, 50 mmol) in acetonitrile (50 mL) was stirred at room temperature for 19 hours. The resulting precipitate was collected by filtration to provide 8.92 g (73%) of the titled product:
Quantity
8.91 g
Type
reactant
Reaction Step One
Quantity
6.66 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
73%

Synthesis routes and methods II

Procedure details

To 1H-benzo[d]imidazol-2-amine (1.28 g, 9.61 mmol) in acetonitrile (30 mL) was added 1,1′-thiocarbonyldiimidazole (2.227 g, 12.5 mmol). The reaction mixture was stirred at 50° C. for 18 hours. The reaction was cooled to room temperature and the precipitate was filtered and washed with acetonitrile (2×50 mL). The yellow powder was dried in a vacuum oven (40° C.) for 1 hour to yield N—(1H-benzo[d]imidazol-2-yl)-1H-imidazole-1-carbothioamide (1.8 g, 7.4 mmol, 77% yield) and then used in the next step without any further purification or characterization.
Quantity
1.28 g
Type
reactant
Reaction Step One
Quantity
2.227 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

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